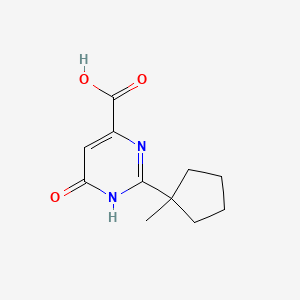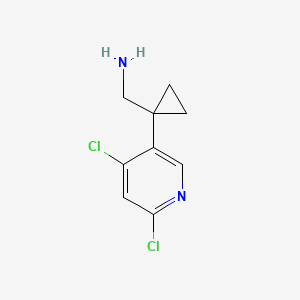
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H10Cl2N2 It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a dichloropyridinyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment to the Pyridinyl Ring: The dichloropyridinyl ring can be synthesized through chlorination reactions of pyridine derivatives.
Coupling Reaction: The final step involves coupling the cyclopropyl group with the dichloropyridinyl ring using appropriate amination reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridinyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups such as alkoxy or amino groups.
科学的研究の応用
(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridinyl ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group may enhance binding affinity through steric effects. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
(1-(4,6-Dichloropyridin-3-yl)propan-1-one): Similar structure but with a propanone group instead of a methanamine.
Cyclopropyl(4,6-dichloropyridin-3-yl)methanone: Contains a methanone group instead of a methanamine.
Uniqueness: (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H10Cl2N2 |
|---|---|
分子量 |
217.09 g/mol |
IUPAC名 |
[1-(4,6-dichloropyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(11)13-4-6(7)9(5-12)1-2-9/h3-4H,1-2,5,12H2 |
InChIキー |
GKRLTNPQEXGKTK-UHFFFAOYSA-N |
正規SMILES |
C1CC1(CN)C2=CN=C(C=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


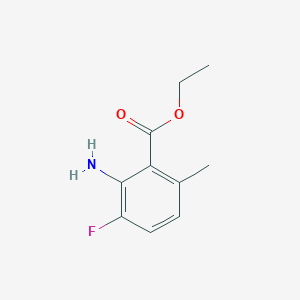
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetic acid](/img/structure/B13538299.png)
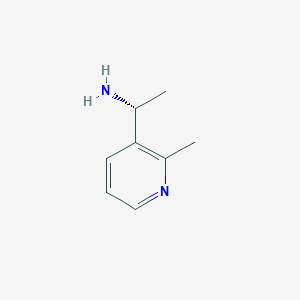
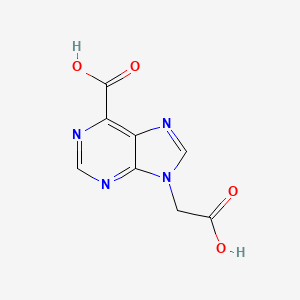
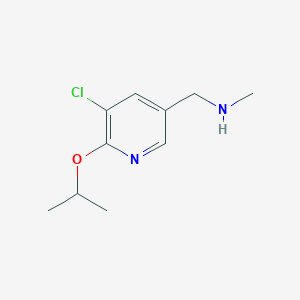

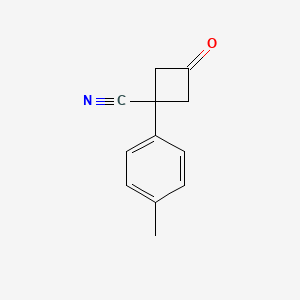
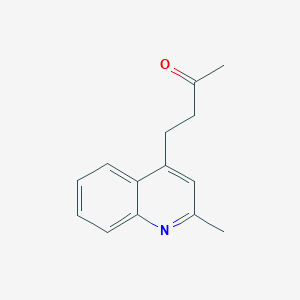
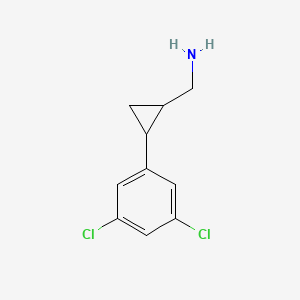
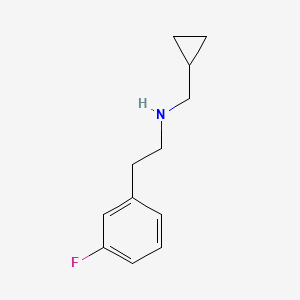
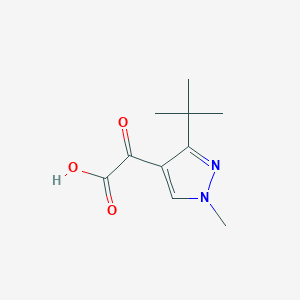
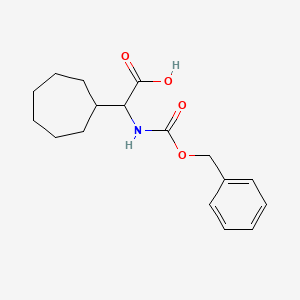
![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
